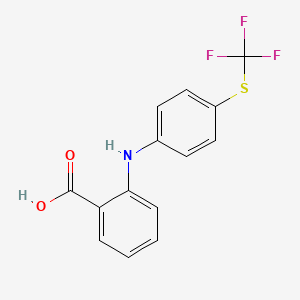
5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione
Übersicht
Beschreibung
5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione, also known as DMAT, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMAT is a tetracycline derivative that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
A study conducted by Trilleras et al. (2017) focused on the synthesis and characterization of related compounds using methods like FT-IR, NMR, and GC-MS. The research established ground state energy and thermodynamic features, suggesting potential applications in molecular structure analysis and material sciences.
Chemical Synthesis and Reactions
Another research aspect includes the synthesis and reaction behaviors of similar compounds. For instance, Loskutov et al. (1979) explored the reaction of related dihydro compounds with methanol, which is crucial for understanding chemical reactivity and potential pharmaceutical applications.
Natural Product Isolation
Research by Uyar et al. (1978) and Yang et al. (2004) focuses on isolating and identifying novel compounds from natural sources, such as Myrica gale and Dendrobium chrysotoxum. This research is significant for discovering new bioactive compounds and understanding biodiversity.
Supramolecular Structures
The work of Rezende et al. (2005) highlights the importance of understanding supramolecular structures in related compounds, which is vital for the development of new materials and nanotechnology applications.
Potential Therapeutic Applications
Although your request excludes drug use and dosage, it's worth noting that research, like that by Sousa et al. (2012), investigates the cytotoxic properties of similar compounds against cancer cell lines, indicating potential therapeutic applications.
Conformational and Stereoelectronic Control in Chemistry
Studies such as by Poje et al. (1997) delve into the acid-catalyzed ring-openings of related compounds, emphasizing the importance of conformational and stereoelectronic factors in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
5,12-dihydroxy-7-methoxy-3,4-dihydro-1H-tetracene-2,6,11-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-25-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20)5-6-9(11)16(15)21/h2-4,21,23H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQARVIPGFLHZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(=O)CC4)C(=C3C2=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536628 | |
| Record name | 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione | |
CAS RN |
59325-97-2 | |
| Record name | 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



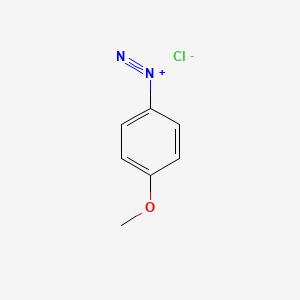


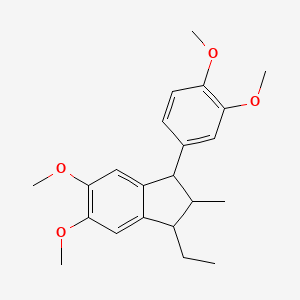
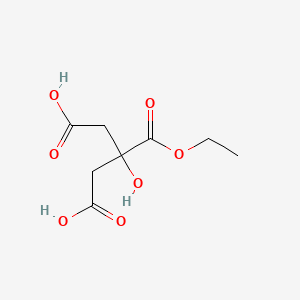

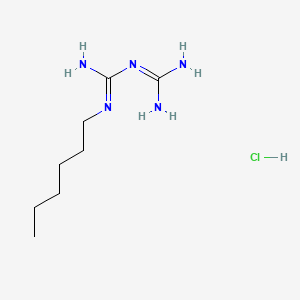
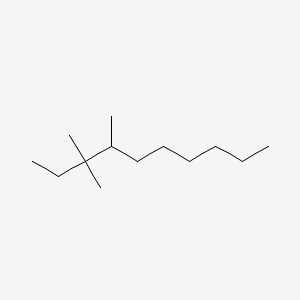
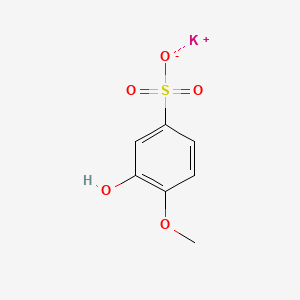
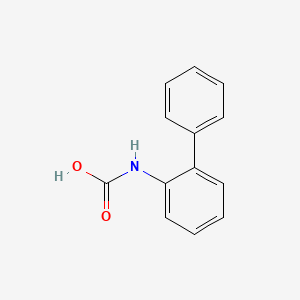

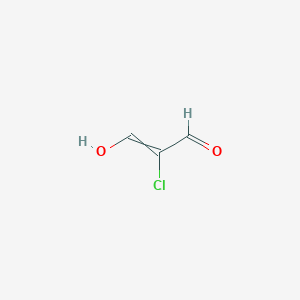
![2-Amino-3-[3-(2-amino-2-carboxyethyl)sulfanylpropylsulfanyl]propanoic acid](/img/structure/B3061105.png)
